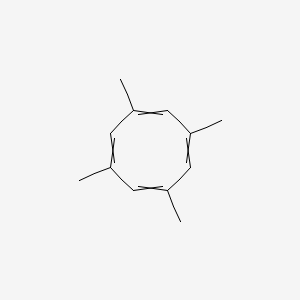

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene

Description

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene (TM-COT) is a fully substituted cyclooctatetraene derivative with methyl groups at all four alternating positions. This compound is synthesized via the photodimerization of 4,6-dimethyl-2H-pyran-2-one, followed by thermal extrusion of carbon dioxide to yield the (1Z,3Z,5Z,7Z)-stereoisomer . The methyl substituents confer enhanced steric and electronic effects compared to the parent cyclooctatetraene (COT), stabilizing the conjugated π-system and influencing its reactivity. TM-COT serves as a model for studying non-aromatic annulenes and their photophysical properties.

Properties

IUPAC Name |

1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORXPJTRSPQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=CC(=C1)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855204 | |

| Record name | 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-88-2 | |

| Record name | 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene typically involves the alkylation of cyclooctatetraene. One common method includes the reaction of cyclooctatetraene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .

Chemical Reactions Analysis

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of this compound can be achieved using catalysts such as palladium on carbon, resulting in the saturation of the double bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in saturated hydrocarbons.

Scientific Research Applications

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

Mechanism of Action

The mechanism by which 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its double bonds. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Symmetry

- TM-COT : Exhibits D4h-like symmetry due to the symmetric 1,3,5,7-tetramethyl substitution pattern. This symmetry reduces strain and enhances conjugation .

- 1,2,5,6-Tetrasubstituted COT : Synthesized via palladium-catalyzed coupling, this isomer adopts a less symmetric structure, leading to increased ring strain and altered electronic properties .

- 1,4,5,8-Tetrasubstituted COT: Positional isomerism disrupts conjugation, resulting in a non-planar geometry and reduced thermal stability compared to TM-COT .

Table 1: Structural and Electronic Properties

Bicyclic Derivatives

- Bicyclo[4.2.0]octa-1,3,5,7-tetraene (C8H6) : This bicyclic analog (molecular weight: 102.13 g/mol) exhibits a fused ring system, reducing conjugation and increasing strain. Its InChIKey (WHEATZOONURNGF-UHFFFAOYSA-N) reflects distinct electronic interactions compared to TM-COT .

Reactivity and Functionalization

Photochemical Behavior

- TM-COT: Resists π-bond isomerization under UV light due to steric hindrance from methyl groups, unlike 1,6-ethenocycloocta-1,3,5,7-tetraene, which undergoes rapid [4.2.2]propellatetraene rearrangement .

- Parent COT : Undergoes reversible [8π] electrocyclic ring-opening under irradiation, a process suppressed in TM-COT due to substituent effects .

Table 2: Reactivity in Photochemical Reactions

| Compound | Photostability | Major Photoproduct |

|---|---|---|

| TM-COT | High | None (stable) |

| 1,6-Etheno-COT | Low | Bicyclo[4.2.2]decapentaene |

| Parent COT | Moderate | 1,3,5-Cyclooctatriene |

Chemical Additions

- Silicon Hydride Addition : Parent COT reacts with HSiCl3 to form 1,2-adducts, while TM-COT’s methyl groups sterically hinder such additions, favoring 1,4-adducts at elevated temperatures .

Biological Activity

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene (TMCOT) is an organic compound characterized by its unique structure and electronic properties. With the molecular formula , this compound is a derivative of cyclooctatetraene, where four hydrogen atoms are substituted with methyl groups. Its biological activity has garnered interest in various fields, including medicinal chemistry and materials science.

Molecular Structure

- Molecular Formula:

- Molecular Weight: 160.25 g/mol

- IUPAC Name: (1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene

- Canonical SMILES: CC1=CC(=CC(=CC(=C1)C)C)C

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not extensively documented |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of TMCOT is primarily attributed to its ability to interact with biological macromolecules. Its conjugated double bond system allows for electron transfer reactions, which can influence cellular processes. Research indicates that TMCOT may act as a ligand for various metal ions and could facilitate catalytic processes within biological systems.

Potential Therapeutic Applications

- Antioxidant Activity : Preliminary studies suggest that TMCOT may exhibit antioxidant properties by scavenging free radicals.

- Anticancer Properties : Some investigations have indicated that TMCOT can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Research is ongoing to explore TMCOT's potential in protecting neuronal cells from oxidative stress.

Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of TMCOT using DPPH radical scavenging assays. The findings revealed that TMCOT demonstrated significant radical scavenging activity comparable to known antioxidants like ascorbic acid.

Study 2: Anticancer Effects

In vitro studies on breast cancer cell lines showed that TMCOT inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Study 3: Neuroprotection

A recent investigation assessed the neuroprotective effects of TMCOT in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that TMCOT treatment significantly reduced cell death and preserved mitochondrial function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclooctatetraene | Parent compound | Limited biological activity |

| 1,3,5,7-Tetramethylcyclooctane | Fully saturated derivative | Low reactivity |

| 1,3-Dimethylcyclooctatetraene | Monomethylated variant | Moderate activity |

TMCOT stands out due to its unique combination of methyl groups and conjugated double bonds, which enhance its reactivity compared to its parent compound and other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.